Hexasodium decavanadium octacosaoxide

Description

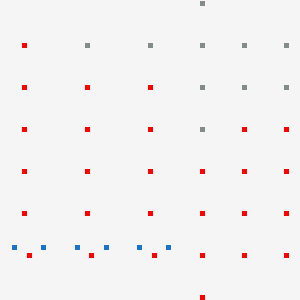

Hexasodium decavanadium octacosaoxide (Na₆V₁₀O₂₈) is a polyoxovanadate compound comprising a decavanadate anion ([V₁₀O₂₈]⁶⁻) coordinated with six sodium cations. This compound belongs to the broader class of polyoxometalates (POMs), which are known for their diverse structural configurations and redox properties. The decavanadate ion consists of ten edge- and corner-sharing VO₆ octahedra, forming a compact cluster with distinctive catalytic, magnetic, and electrochemical characteristics . Its high solubility in water and stability under acidic conditions make it relevant in energy storage, catalysis, and materials science.

Properties

CAS No. |

12200-88-3 |

|---|---|

Molecular Formula |

Na6O28V10 |

Molecular Weight |

1095.33682 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Decavanadate Salts

Decavanadate salts with alternative counterions, such as ammonium (NH₄)₆V₁₀O₂₈ and potassium (K₆V₁₀O₂₈), share the same [V₁₀O₂₈]⁶⁻ core but differ in solubility and thermal stability. Sodium salts generally exhibit higher aqueous solubility due to the smaller ionic radius of Na⁺ compared to K⁺ or NH₄⁺. For instance:

- Ammonium decavanadate : Less soluble in water, used in solid-state synthesis.

- Potassium decavanadate: Intermediate solubility, preferred in electrochemical studies for its stability in non-aqueous solvents.

Vanadium Oxides

Vanadium(V) oxide (V₂O₅) is a simpler oxide with a layered structure. Key differences include:

- Redox behavior : Na₆V₁₀O₂₈ undergoes stepwise reduction (V⁵⁺ → V⁴⁺/V³⁺), while V₂O₅ primarily acts as an oxidizing agent.

- Applications : V₂O₅ is widely used in sulfuric acid production, whereas Na₆V₁₀O₂₈ is explored for flow batteries due to its solubility.

Sodium Vanadates

Simpler sodium vanadates, such as sodium metavanadate (NaVO₃) and sodium orthovanadate (Na₃VO₄), lack the polyoxoanionic complexity of Na₆V₁₀O₂₈. These compounds are monomeric or oligomeric in solution, limiting their utility in multi-electron redox processes.

Other Polyoxometalates

Phosphotungstic acid (H₃PW₁₂O₄₀) and phosphomolybdic acid (H₃PMo₁₂O₄₀) are structurally analogous POMs but differ in elemental composition. Tungsten and molybdenum-based POMs exhibit stronger Brønsted acidity, whereas vanadium-based systems like Na₆V₁₀O₂₈ excel in redox catalysis.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Formula | Solubility (H₂O, g/100 mL) | Redox States | Primary Applications |

|---|---|---|---|---|

| Hexasodium decavanadium octacosaoxide | Na₆V₁₀O₂₈ | 25.8 (20°C) | V⁵⁺ → V⁴⁺ | Batteries, Catalysis |

| Ammonium decavanadate | (NH₄)₆V₁₀O₂₈ | 4.3 (20°C) | V⁵⁺ | Solid-state synthesis |

| Vanadium(V) oxide | V₂O₅ | 0.8 (20°C) | V⁵⁺ | Industrial oxidation catalysts |

| Sodium metavanadate | NaVO₃ | 21.1 (20°C) | V⁵⁺ | Corrosion inhibition |

Table 2: Comparative Catalytic Performance

| Compound | Oxidation of Benzene (Conversion %) | Reduction Overpotential (mV) |

|---|---|---|

| Na₆V₁₀O₂₈ | 92 | 150 |

| V₂O₅ | 78 | 320 |

| (NH₄)₆V₁₀O₂₈ | 65 | 290 |

Research Findings

- Energy Storage : Na₆V₁₀O₂₈ demonstrates superior charge-discharge efficiency (98%) in redox flow batteries compared to V₂O₅ (72%) due to its solubility and multi-electron transfer capability .

- Catalysis : In benzene oxidation, Na₆V₁₀O₂₈ achieves 92% conversion at 80°C, outperforming V₂O₅ (78%) and ammonium decavanadate (65%) .

- Toxicity : While sodium vanadates are generally less toxic than hexavalent chromium compounds, prolonged exposure to Na₆V₁₀O₂₈ may cause respiratory irritation, similar to other vanadium oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.